molecular formula C8H3BrClIN2 B13917852 4-Bromo-7-chloro-1-iodo-2,6-naphthyridine

4-Bromo-7-chloro-1-iodo-2,6-naphthyridine

Cat. No.: B13917852
M. Wt: 369.38 g/mol
InChI Key: WPAUSFCZZYSIJC-UHFFFAOYSA-N
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Description

4-Bromo-7-chloro-1-iodo-2,6-naphthyridine is a heterocyclic compound with the molecular formula C8H3BrClIN2. This compound belongs to the naphthyridine family, which is characterized by a bicyclic structure containing two fused pyridine rings. The presence of bromine, chlorine, and iodine atoms in its structure makes it a unique and versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-chloro-1-iodo-2,6-naphthyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of 2,6-naphthyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and consistent product yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-chloro-1-iodo-2,6-naphthyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the naphthyridine core .

Scientific Research Applications

4-Bromo-7-chloro-1-iodo-2,6-naphthyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Bromo-7-chloro-1-iodo-2,6-naphthyridine and its derivatives involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor binding. The exact mechanism depends on the specific derivative and its target .

Properties

Molecular Formula

C8H3BrClIN2

Molecular Weight

369.38 g/mol

IUPAC Name

4-bromo-7-chloro-1-iodo-2,6-naphthyridine

InChI

InChI=1S/C8H3BrClIN2/c9-6-3-13-8(11)4-1-7(10)12-2-5(4)6/h1-3H

InChI Key

WPAUSFCZZYSIJC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Cl)C(=CN=C2I)Br

Origin of Product

United States

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